N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino, phenoxy, and ethylthiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of the dimethylamino and phenoxy groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of suitable catalysts and solvents.
Thiourea Derivatization: The final step involves the reaction of the triazine intermediate with ethylthiourea to form the desired compound. This step may require specific reaction conditions such as temperature control and the use of specific reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, purification techniques, and quality control measures are essential to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides, amines, or phenols can be used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in a variety of substituted triazine derivatives.
Scientific Research Applications
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and cellular assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino substitution.
Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in various chemical reactions.
N,N-Dimethyl-p-phenylenediamine: Another compound with dimethylamino substitution, used in different chemical contexts.
Uniqueness
N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to the combination of its triazine core and the specific functional groups attached to it. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
62734-63-8 |
---|---|
Molecular Formula |
C14H18N6OS |
Molecular Weight |
318.40 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-3-ethylthiourea |
InChI |
InChI=1S/C14H18N6OS/c1-4-15-14(22)18-11-16-12(20(2)3)19-13(17-11)21-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,15,16,17,18,19,22) |
InChI Key |
AQWXZLFBAIFZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.